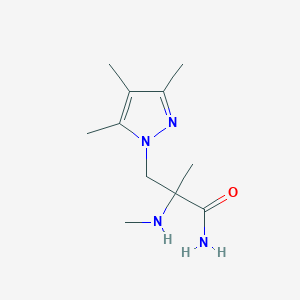
2-Methyl-2-(methylamino)-3-(3,4,5-trimethyl-1h-pyrazol-1-yl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methyl-2-(methylamino)-3-(3,4,5-trimethyl-1h-pyrazol-1-yl)propanamide is a synthetic organic compound that belongs to the class of amides It features a pyrazole ring substituted with methyl groups and an amide functional group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-(methylamino)-3-(3,4,5-trimethyl-1h-pyrazol-1-yl)propanamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of a 1,3-diketone with hydrazine or its derivatives under acidic or basic conditions.
Substitution Reactions: The methyl groups can be introduced through alkylation reactions using methylating agents such as methyl iodide or dimethyl sulfate.
Amide Formation: The final step involves the formation of the amide bond, which can be achieved by reacting the pyrazole derivative with an appropriate amine and a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups, leading to the formation of hydroxyl or carbonyl derivatives.
Reduction: Reduction reactions can target the amide group, potentially converting it to an amine.
Substitution: The pyrazole ring can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation Products: Hydroxylated or carbonylated derivatives.
Reduction Products: Amines or alcohols.
Substitution Products: Various substituted pyrazole derivatives.
科学研究应用
Chemistry
Synthetic Intermediates: Used as intermediates in the synthesis of more complex molecules.
Catalysts: Potential use as ligands in catalytic reactions.
Biology
Enzyme Inhibitors: Potential inhibitors of specific enzymes due to the presence of the pyrazole ring.
Probes: Used in biochemical assays to study enzyme activity or protein interactions.
Medicine
Drug Development: Potential lead compound for the development of new pharmaceuticals targeting specific biological pathways.
Industry
Material Science: Used in the development of new materials with specific properties such as conductivity or fluorescence.
作用机制
The mechanism of action of 2-Methyl-2-(methylamino)-3-(3,4,5-trimethyl-1h-pyrazol-1-yl)propanamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pyrazole ring and amide group are key structural features that contribute to its binding affinity and specificity.
相似化合物的比较
Similar Compounds
2-Methyl-2-(methylamino)-3-(1h-pyrazol-1-yl)propanamide: Lacks the additional methyl groups on the pyrazole ring.
2-Methyl-2-(methylamino)-3-(3,4-dimethyl-1h-pyrazol-1-yl)propanamide: Has fewer methyl substitutions on the pyrazole ring.
Uniqueness
The presence of three methyl groups on the pyrazole ring in 2-Methyl-2-(methylamino)-3-(3,4,5-trimethyl-1h-pyrazol-1-yl)propanamide may confer unique steric and electronic properties, potentially enhancing its reactivity and binding interactions compared to similar compounds.
属性
分子式 |
C11H20N4O |
|---|---|
分子量 |
224.30 g/mol |
IUPAC 名称 |
2-methyl-2-(methylamino)-3-(3,4,5-trimethylpyrazol-1-yl)propanamide |
InChI |
InChI=1S/C11H20N4O/c1-7-8(2)14-15(9(7)3)6-11(4,13-5)10(12)16/h13H,6H2,1-5H3,(H2,12,16) |
InChI 键 |
UPRXXCVCBVLIQC-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(N(N=C1C)CC(C)(C(=O)N)NC)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


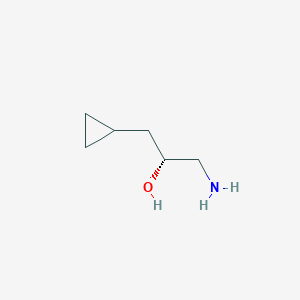
![6-Methyl-1,2-dihydrospiro[3,1-benzoxazine-4,4'-piperidine]-2-one](/img/structure/B13570098.png)
![3-(3,4-Dichlorophenyl)-1-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylicacid](/img/structure/B13570102.png)
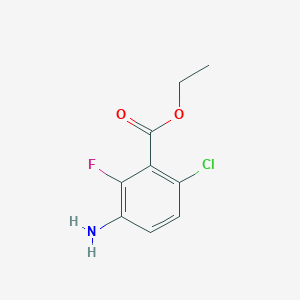
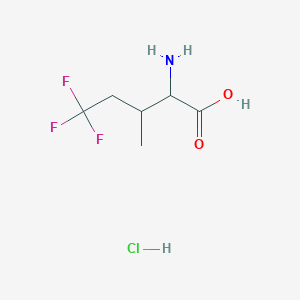
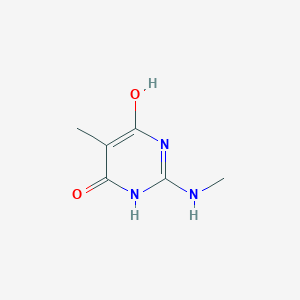
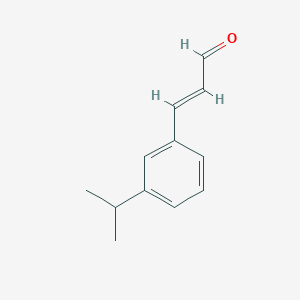
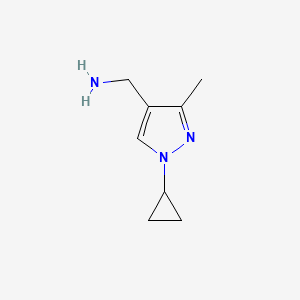
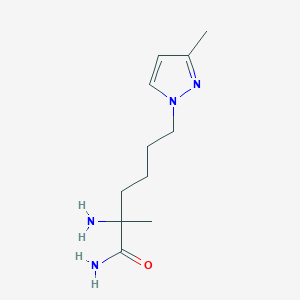
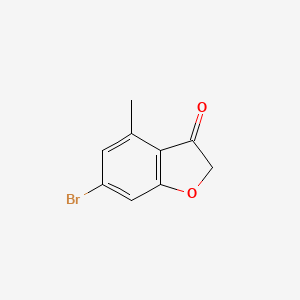

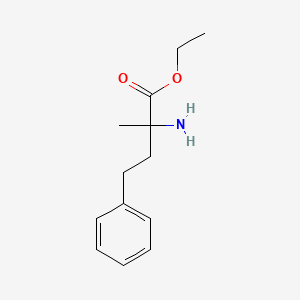
![5-Oxaspiro[3.5]nonan-2-amine hydrochloride](/img/structure/B13570167.png)

